MIND4-17 -

MIND4-17

Catalog Number: EVT-3797898
CAS Number:
Molecular Formula: C20H15N5O3S
Molecular Weight: 405.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 4-(5-((4-Bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine []

  • Compound Description: This compound shares a core structure with the target compound, consisting of a 4-phenyl-4H-1,2,4-triazol-3-yl group linked to a pyridine ring via a thioether bridge. It exhibits moderate antifungal activity. []

2. 4-(5-((2,4-Dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine []

  • Compound Description: Similar to the previous example, this compound also shares the 4-phenyl-4H-1,2,4-triazol-3-yl and pyridine core linked by a thioether but incorporates dichloro substitution on the benzyl group. It exhibits antifungal activities against Stemphylium lycopersici, Fusarium oxysporum sp. cucumebrium, and Botrytis cinerea. []

3. Piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate [, , ]

  • Compound Description: This compound is a 1,2,4-triazole derivative studied for its physico-chemical properties and toxicity parameters. It is considered a low-toxic substance. [] The compound is formulated as a 1% injection solution, and methods for its determination in this solution and in cow's milk have been developed. [, ]

4. 2-(((5-(((5,7-Dimethyl-(1,2,4)triazolo-(1,5-a)pyrimidin-2-yl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4H-chromen-4-one Methanol Solvate []

  • Compound Description: This compound features a bis-1,2,4-triazole structure with a chromen-4-one moiety. Notably, it displays excellent antiproliferative activity against two human cancer cell lines. []

5. 5-{[(4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio]methoxy}-4-(4-methoxyphenyl)-2-((4-methylpiperazin-1-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione []

  • Compound Description: This compound is a 1,2,4-triazole derivative with a complex structure that includes a piperazine ring. []

6. [(4-Phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids []

  • Compound Description: This group of compounds represents a series of 1,2,4-triazole derivatives studied for their superoxide scavenging activity and anti-inflammatory properties. The aryl group at the 5-position of the triazole ring can be varied, allowing for the exploration of structure-activity relationships. []

7. 2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(1-phenylethylidene)acetohydrazide []

  • Compound Description: This specific 1,2,4-triazole derivative exhibits significant antioxidant ability, surpassing that of the standard butylated hydroxytoluene (BHT), as measured by the Ferric Reducing Antioxidant Power (FRAP) assay. []

8. 2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile []

  • Compound Description: This compound exhibits a close structural resemblance to the target compound, featuring a 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl unit connected to an acetonitrile moiety through a thioether bridge. []

9. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol []

  • Compound Description: This compound, synthesized via alkylation and reduction reactions, represents a racemic mixture due to the presence of a chiral center. It shares the core 4-phenyl-4H-1,2,4-triazol-3-yl and thioether motif with the target compound. []

10. (5-(Benzylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methanols []

  • Compound Description: This group of compounds, identified through virtual screening and structural optimization, exhibits potent phytoene desaturase (PDS) inhibitory activity, exceeding the potency of the commercial herbicide diflufenican. []
Source and Classification

MIND4-17 was developed as part of a series of compounds aimed at modulating the nuclear factor erythroid 2-related factor 2 pathway through its interaction with the Kelch-like ECH-associated protein 1. The compound is classified under small molecule activators targeting the nuclear factor erythroid 2-related factor 2/KEAP1/antioxidant response element pathway, which plays a significant role in regulating antioxidant responses in cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of MIND4-17 involves several key steps that utilize standard organic chemistry techniques. The compound is synthesized from precursor materials through a series of reactions that typically include coupling reactions, cyclization, and functional group modifications. Detailed synthetic pathways have been documented in literature, showcasing the importance of specific chemical groups that contribute to the compound's activity. For instance, structure-activity relationship studies have indicated that modifications to the sulfur atom in the triazole ring significantly affect biological activity .

Molecular Structure Analysis

Structure and Data

MIND4-17 has a complex molecular structure characterized by a triazole ring and various substituents that enhance its reactivity and biological activity. The molecular formula is C₁₄H₁₁ClN₄O₂S, with a molecular weight of approximately 330.79 g/mol. The structural formula includes multiple aromatic rings and functional groups that facilitate interactions with biological targets, particularly cysteine residues within proteins such as KEAP1 .

Chemical Reactions Analysis

Reactions and Technical Details

MIND4-17 undergoes specific chemical reactions that are pivotal for its mechanism of action. Notably, it covalently modifies cysteine residues in KEAP1, leading to the stabilization and activation of nuclear factor erythroid 2-related factor 2. This modification is essential for disrupting the KEAP1-nuclear factor erythroid 2-related factor 2 complex, allowing nuclear translocation of nuclear factor erythroid 2-related factor 2 and subsequent gene transcription activation . The detailed reaction mechanisms have been elucidated through various biochemical assays demonstrating the compound's efficacy in inducing antioxidant response elements.

Mechanism of Action

Process and Data

The mechanism of action for MIND4-17 primarily involves its ability to activate the nuclear factor erythroid 2-related factor 2 signaling pathway by modifying KEAP1. Upon binding to KEAP1's cysteine residues, MIND4-17 stabilizes the nuclear factor erythroid 2-related factor 2 protein, promoting its accumulation in the nucleus where it can initiate transcription of protective genes such as heme oxygenase-1 and NAD(P)H quinone dehydrogenase 1. This process enhances cellular resistance to oxidative stress and inflammation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MIND4-17 exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound demonstrates stability under standard laboratory conditions but may be sensitive to extreme pH levels or prolonged exposure to light.

These properties are essential for determining the compound's applicability in biological assays and therapeutic formulations .

Applications

Scientific Uses

MIND4-17 has significant potential applications in scientific research and medicine:

  • Neuroprotection: It has shown promise in protecting neuronal cells from oxidative stress-induced damage, making it a candidate for treating neurodegenerative diseases such as Huntington's disease and Alzheimer's disease .
  • Oxidative Stress Research: As an activator of the nuclear factor erythroid 2-related factor 2 pathway, MIND4-17 is utilized in studies aimed at understanding oxidative stress mechanisms in various cell types.
  • Therapeutic Development: Its ability to modulate antioxidant responses positions MIND4-17 as a potential therapeutic agent for conditions associated with oxidative stress, including ischemic injuries and chronic inflammatory diseases .
Molecular Mechanisms of NRF2 Pathway Activation by MIND4-17

Covalent Modification of KEAP1 Cysteine Residues

Selective Targeting of C151 in the KEAP1 BTB Domain

MIND4-17 (chemical name: 2-[(4-nitrophenyl)methyl]-3-phenyl-1,3-thiazolidin-4-one) is a thiazole-containing small molecule that selectively modifies cysteine residue 151 (C151) within the BTB domain of Kelch-like ECH-associated protein 1 (KEAP1). This covalent adduction disrupts KEAP1's redox-sensing function, as C151 is a critical stress-sensor residue required for KEAP1-mediated ubiquitination of NRF2. Biochemical assays confirm that MIND4-17 forms a covalent bond with C151, altering KEAP1's conformation and preventing its interaction with NRF2 [1] [3]. Mutation studies (e.g., Keap1 C151S) abolish MIND4-17-induced NRF2 activation, underscoring the residue's specificity [4].

Conformational Disruption of KEAP1-NRF2 Ubiquitin Ligase Complex

The covalent modification of C151 by MIND4-17 induces allosteric changes in KEAP1, destabilizing its association with the Cullin-3 (Cul3)-based E3 ubiquitin ligase complex. This disruption inhibits KEAP1-mediated polyubiquitination of NRF2, as demonstrated by co-immunoprecipitation assays showing reduced KEAP1-NRF2 binding in retinal and osteoblast cells. Consequently, NRF2 escapes proteasomal degradation, enabling its cellular accumulation [1] [4].

Table 1: Key Structural Interactions of MIND4-17 with KEAP1

Target DomainResidue ModifiedConsequenceValidation Method
BTB domainCysteine-151 (C151)Covalent adductionMutagenesis (C151S), MS
KEAP1-Cul3 interfaceN/AAllosteric disruptionCo-IP, ubiquitination assays
Kelch domainNoneNo direct bindingCompetitive binding assays

NRF2 Stabilization and Nuclear Translocation Dynamics

Proteasomal Degradation Inhibition Mechanisms

By blocking KEAP1-mediated ubiquitination, MIND4-17 stabilizes NRF2 protein levels. In retinal pigment epithelium (RPE) cells, MIND4-17 (5–10 μM) increases cytosolic NRF2 by 3–5 fold within 2–4 hours, as quantified by immunoblotting. This stabilization is proteasome-dependent: co-treatment with the proteasome inhibitor MG-132 abolishes further NRF2 accumulation, confirming that MIND4-17 acts primarily by inhibiting degradation rather than enhancing synthesis [1] [4].

Transcriptional Activation of Antioxidant Response Element (ARE) Genes

Stabilized NRF2 translocates to the nucleus, where it dimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in target gene promoters. In primary retinal ganglion cells (RGCs), MIND4-17 (5 μM) induces nuclear NRF2 accumulation within 3 hours, confirmed via subcellular fractionation. This triggers a 4–8 fold increase in ARE-driven luciferase reporter activity, indicating robust transcriptional activation [1] [6].

Downstream Gene Expression Profiles

Upregulation of HO-1, NQO1, and GCLM in Retinal and Neural Cells

MIND4-17 induces the expression of cytoprotective genes across multiple cell types:

  • HO-1 (Heme Oxygenase-1): Upregulated 4–6 fold in RPE cells and osteoblasts [1] [7].
  • NQO1 (NAD(P)H Quinone Dehydrogenase 1): Increased enzyme activity by 300% in murine osteoblasts [4].
  • GCLM (Glutamate-Cysteine Ligase Modifier Subunit): mRNA elevated 5 fold in RGCs, enhancing glutathione synthesis [1] [6].These genes collectively mitigate oxidative injury by neutralizing reactive oxygen species (ROS), reducing lipid peroxidation, and promoting DNA repair [1] [3] [6].

Table 2: Cell-Type-Specific NRF2 Target Gene Induction by MIND4-17

Cell TypeHO-1 InductionNQO1 InductionGCLM InductionPrimary Function
Retinal pigment epithelium5.2 ± 0.3 fold4.8 ± 0.4 fold4.1 ± 0.2 foldUVR/ROS protection
Retinal ganglion cells4.3 ± 0.5 fold3.9 ± 0.3 fold5.0 ± 0.6 foldHigh glucose resistance
Osteoblasts6.0 ± 0.8 foldEnzyme activity 300% ↑4.5 ± 0.4 foldH₂O₂ detoxification
Neural stem cells2.1 ± 0.3 fold*1.8 ± 0.2 fold*1.7 ± 0.1 fold*Limited cytoprotection

*Reduced efficacy in Huntington’s disease models due to mutant huntingtin [3] [5].

Cell-Type-Specific Variability in ARE-Driven Transcription

The magnitude of MIND4-17-induced gene expression varies significantly by cell type:

  • High Responsiveness: Retinal cells and osteoblasts show robust HO-1/NQO1 upregulation (4–8 fold) [1] [7].
  • Moderate Responsiveness: Primary microglia exhibit intermediate induction (2–3 fold) of antioxidant genes [3].
  • Suppressed Activation: Huntington’s disease (HD) neural stem cells display attenuated responses (<2 fold) due to mutant huntingtin impairing NRF2 nuclear translocation. This variability correlates with differential cytoprotection—e.g., MIND4-17 potently rescues RGCs from high glucose-induced apoptosis but shows limited efficacy in HD models [3] [5].

Properties

Product Name

MIND4-17

IUPAC Name

5-nitro-2-[[5-(phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]pyridine

Molecular Formula

C20H15N5O3S

Molecular Weight

405.4 g/mol

InChI

InChI=1S/C20H15N5O3S/c26-25(27)16-11-12-19(21-13-16)29-20-23-22-18(14-28-17-9-5-2-6-10-17)24(20)15-7-3-1-4-8-15/h1-13H,14H2

InChI Key

OZUBDKIROJPQGE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=C2SC3=NC=C(C=C3)[N+](=O)[O-])COC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SC3=NC=C(C=C3)[N+](=O)[O-])COC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.